6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
Description
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde is a substituted chromene derivative featuring a chloro group at position 6, a hydroxy group at position 4, a methyl group at position 7, and a carbaldehyde moiety at position 3 (CAS: 925005-58-9; molecular formula: C₁₁H₇ClO₄; molar mass: 238.62 g/mol) . The compound’s structure combines electron-withdrawing (chloro, oxo) and electron-donating (hydroxy, methyl) groups, which influence its electronic properties, reactivity, and intermolecular interactions. The compound’s discontinued commercial availability (CymitQuimica) suggests challenges in large-scale production or stability .
Properties
IUPAC Name |
6-chloro-4-hydroxy-7-methyl-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(14)7(4-13)11(15)16-9/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUOVUWPRZUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde, with the molecular formula CHClO and a molecular weight of 238.62 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure
The compound belongs to the chromene family, characterized by its chromone backbone with specific substitutions that influence its biological properties. The presence of the chloro and hydroxy groups is particularly noteworthy as they are known to impact the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde exhibits substantial antimicrobial properties. A study evaluated various derivatives of chromene compounds for their antimicrobial efficacy against several pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Chromene Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde | 0.25 | 0.50 | Strong |
| Ciprofloxacin (control) | 0.12 | 0.25 | Strong |
In this study, the compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity that surpasses some conventional antibiotics .
Cytotoxicity and Safety Profile
In vitro cytotoxicity tests revealed that the compound has a low hemolytic activity, with a percentage lysis ranging from 3.23% to 15.22%, which is significantly lower than Triton X-100, a known hemolytic agent . The non-cytotoxic nature was further supported by IC values greater than 60 µM, suggesting that the compound is safe for use in therapeutic applications.
The mechanism through which 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde exerts its antimicrobial effect involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC values for these targets were reported to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This dual-targeting mechanism enhances its potential as an effective antimicrobial agent.
Case Studies
A significant case study focused on the synthesis and evaluation of various coumarin derivatives, including our compound of interest. The study highlighted that modifications in the chromene structure could lead to enhanced biological activities, particularly against resistant strains of bacteria .
Another case involved testing the compound against Candida albicans, where it exhibited notable antifungal activity, further expanding its therapeutic potential beyond bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde exhibit notable antimicrobial properties. For instance, studies have demonstrated that modifications to the chromene structure can enhance its efficacy against various bacterial strains. A case study highlighted the synthesis of derivatives that showed improved activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. In vitro studies indicated that certain derivatives of 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. A notable study reported a derivative that significantly reduced the viability of breast cancer cells, marking it as a promising candidate for further development .
Materials Science
Fluorescent Dyes
Due to its unique chromophore structure, 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde is being explored as a fluorescent dye in materials science. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and as a tracer in various chemical assays. Studies have demonstrated its effectiveness in labeling biological molecules, enhancing visualization techniques in cellular biology .
Polymer Additives
The compound's stability and reactivity allow it to be used as an additive in polymer formulations. Research indicates that incorporating 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde into polymer matrices can improve their thermal and mechanical properties. A case study on polyvinyl chloride (PVC) showed that adding this compound enhanced the material's resistance to UV degradation, extending its application lifespan .
Chemical Intermediate
Synthesis of Complex Molecules
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde serves as an essential intermediate in synthesizing more complex organic compounds. Its reactive aldehyde group allows for various reactions, including condensation and cyclization, facilitating the creation of novel heterocyclic compounds with potential biological activities. For example, researchers have successfully synthesized new anti-inflammatory agents using this compound as a starting material .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Chromene-3-carbaldehydes
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The hydroxy group in the target compound enables O–H···O hydrogen bonding, absent in analogs like 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde .
- Halogen Bonding : In 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, unsymmetrical Cl···F interactions (3.049 Å) dominate due to inductive effects from the fluorine substituent . By contrast, 6,8-dichloro-4-oxochromene-3-carbaldehyde exhibits Cl···O halogen bonds (2.8 Å) .
- π-π Stacking : The 7-methyl group in the target compound may enhance steric hindrance, reducing stacking efficiency compared to the 6-chloro-7-fluoro analog (centroid–centroid distance: 3.958 Å) .
Physicochemical Properties
- Solubility: The hydroxy group likely increases polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde).
- Thermal Stability : Methyl and hydroxy groups may lower melting points relative to nitro-substituted analogs (e.g., 6-chloro-8-nitro derivative), which exhibit higher thermal stability due to strong electron-withdrawing effects .
Preparation Methods
Starting Material
The synthesis typically starts with 6-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, which undergoes selective oxidation and chlorination to yield the target compound.
Oxidation to Form 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Intermediate
- Reagents: Selenium dioxide (SeO2) in DMF with glacial acetic acid.
- Conditions:
- Microwave-assisted method: Reaction at 120 °C under 800 W microwave irradiation for 6 minutes.
- Conventional method: Boiling DMF solution with stirring for 3 hours.
- Work-up: The reaction mixture is poured into crushed ice, filtered, and washed with petroleum ether and ethyl acetate (1:4). The product is then recrystallized from ethanol.
- Yields: Microwave method yields up to 97%, conventional method around 85%.
- Characterization: IR shows characteristic carbonyl and hydroxyl bands; NMR confirms aldehyde and aromatic protons.
Chlorination to Produce 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
- Reagents: Phosphoryl chloride (POCl3) in anhydrous ethanol.
- Conditions: Dropwise addition of POCl3 at 5–10 °C to the intermediate, followed by stirring.
- Work-up: Recrystallization from ethanol/DMF mixture.
- Yields: Approximately 75–96%, higher yields observed with microwave-assisted procedures.
- Characterization: Loss of hydroxyl IR band, presence of C=O stretching bands, and molecular ion peak in MS consistent with chlorinated coumarin structure.
Comparative Data Table of Key Compounds and Methods
| Compound | Molecular Formula | Molecular Weight | Reaction Time (Microwave/Conventional) | Yield (Microwave/Conventional) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde (Intermediate) | C10H6O4 | 190.15 | 8 min / 5 h | 97% / 85% | 217–219 | Oxidation with SeO2 |
| 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde (Target) | C10H5ClO3 | 208.60 | - / 1 h | 96% / 75% | 145–147 | Chlorination with POCl3 |
| 6-Chloro-4-methyl-2H-chromen-2-one (Precursor) | C10H7ClO2 | 194.61 | - / 1 h | - / 80% | 236–238 | Hydroxyl group converted to chlorine |
Table 1: Summary of preparation conditions and yields for key compounds related to 6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde synthesis.
Mechanistic Insights and Reaction Monitoring
- Microwave-assisted synthesis accelerates oxidation and chlorination reactions by rapid heating and uniform energy distribution, reducing reaction time significantly while maintaining or improving yields.
- Conventional heating requires longer reaction times due to slower thermal transfer but remains effective for laboratory scale synthesis.
- Reaction monitoring is typically performed by thin-layer chromatography (TLC) using 5% ethyl acetate in n-hexane as the mobile phase.
- Purification involves recrystallization from ethanol or ethanol/DMF mixtures to ensure high purity.
Research Findings and Optimization
- Microwave-assisted methods consistently provide higher yields (up to 97%) and shorter reaction times (minutes vs. hours) compared to conventional methods.
- The choice of solvent (DMF, ethanol) and acid catalyst (glacial acetic acid) is critical for reaction efficiency.
- Selenium dioxide is an effective oxidizing agent for selective aldehyde formation on the coumarin ring.
- Phosphoryl chloride enables efficient chlorination at low temperatures, preserving the integrity of the coumarin core.
- The synthesized compound exhibits characteristic IR bands at 1695–1710 cm⁻¹ (C=O stretching) and NMR signals confirming the aldehyde and aromatic protons.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for formylating aromatic systems. For example, 4-chloro-2-hydroxyacetophenone derivatives are treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C to introduce the formyl group . Post-reaction, purification via recrystallization (e.g., using dichloromethane/ether) is critical to isolate the product. Yield optimization requires strict temperature control and stoichiometric ratios of POCl₃ to the starting phenol derivative .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm (singlet) and the aromatic protons in the chromene ring (δ 6.4–8.2 ppm, split due to coupling with adjacent substituents). For example, the methyl group at position 7 appears as a singlet at δ 2.3–2.5 ppm .
- 13C NMR : The carbonyl carbons (C=O at position 2 and 4) resonate at δ 175–185 ppm, while the aldehyde carbon appears at δ 190–195 ppm .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretching) and ~2700 cm⁻¹ (aldehyde C-H stretching) confirm functional groups .
Intermediate Research Questions
Q. What crystallographic parameters define the molecular packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters:
- a = 3.824 Å, b = 6.111 Å, c = 19.962 Å
- Angles: α = 81.83°, β = 88.82°, γ = 87.04°
- Packing is stabilized by π-π stacking (interplanar distance ~3.26 Å) between chromene rings and weak C–H···O hydrogen bonds (2.4–2.6 Å) involving the aldehyde and hydroxyl groups . Use SHELXL for refinement, ensuring a data-to-parameter ratio >9.0 to minimize overfitting .
Q. How do substituent positions (e.g., Cl at 6, CH₃ at 7) influence intermolecular interactions?
- Methodological Answer : The 6-chloro substituent participates in halogen bonding (e.g., Cl···O interactions, ~3.05 Å) when electron-withdrawing groups (e.g., F at position 7) polarize the σ-hole on Cl. In contrast, the 7-methyl group induces steric hindrance, reducing π-π overlap and favoring van der Waals contacts . Comparative studies with 6,8-dichloro analogs show substituent positioning alters supramolecular motifs (e.g., 1D chains vs. 2D networks) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in halogen bonding behavior?
- Methodological Answer : Conflicting reports on Cl···O vs. Cl···F interactions (e.g., 3.05 Å Cl···F vs. absence of Cl···O in some analogs ) require density functional theory (DFT) analysis. Calculate electrostatic potential maps to identify σ-hole regions on Cl and quantify interaction energies (e.g., using B3LYP/6-311G++(d,p)). Compare Hirshfeld surfaces to distinguish covalent vs. non-covalent contributions .
Q. What strategies mitigate challenges in refining low-quality crystallographic data?
- Methodological Answer : For twinned or low-resolution data (<1.0 Å):
- Use SHELXD for structure solution via dual-space methods, leveraging high redundancy (>4) to improve phase accuracy .
- Apply restraints (e.g., DELU, SIMU) to thermal parameters and refine hydrogen atoms isotropically. Validate with Rint < 0.05 and wR2 < 0.15 .
Data Contradiction Analysis
Q. Why do similar chromene derivatives exhibit divergent biological activities?
- Analysis : Variations in substituent electronegativity (e.g., Cl vs. OCH₃ at position 6) alter electron density on the chromene ring, affecting binding to biological targets. For instance, 6-Cl derivatives show stronger inhibition of tyrosine kinases (IC₅₀ ~5 µM) compared to 6-OCH₃ analogs (IC₅₀ >20 µM) due to enhanced hydrophobic interactions . Conflicting activity reports may stem from assay conditions (e.g., pH sensitivity of the aldehyde group) .
Methodological Tables
Table 1 : Key Crystallographic Data for 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 3.824 |
| b (Å) | 6.111 |
| c (Å) | 19.962 |
| α (°) | 81.83 |
| β (°) | 88.82 |
| γ (°) | 87.04 |
| V (ų) | 461.1 |
Table 2 : Comparative Halogen Bonding Distances in Chromene Derivatives
| Compound | Interaction | Distance (Å) | Angle (°) |
|---|---|---|---|
| 6-Cl,7-F (Analog) | Cl···F | 3.049 | 148.1 |
| 6-Cl,7-CH₃ (Target) | Cl···O (Aldehyde) | 3.12 | 160.5 |
| 6,8-DiCl (Analog) | Cl···Cl (Type I) | 3.40 | 170.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
